1-Piperazinecarbodithioic acid, 2-methyl-
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Overview
Description
1-Piperazinecarbodithioicacid,2-methyl-(7CI,8CI,9CI) is an organic compound belonging to the class of piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4.
Preparation Methods
The synthesis of 1-Piperazinecarbodithioicacid,2-methyl-(7CI,8CI,9CI) typically involves the reaction of piperazine with carbon disulfide and methyl iodide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Piperazinecarbodithioicacid,2-methyl-(7CI,8CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Piperazinecarbodithioicacid,2-methyl-(7CI,8CI,9CI) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Piperazinecarbodithioicacid,2-methyl-(7CI,8CI,9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
1-Piperazinecarbodithioicacid,2-methyl-(7CI,8CI,9CI) can be compared with other similar compounds, such as:
1-Piperazinecarbodithioic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.
2-Methylpiperazine: Contains a methyl group but lacks the carbodithioic acid moiety, leading to distinct applications and mechanisms of action.
Properties
CAS No. |
5943-90-8 |
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Molecular Formula |
C6H12N2S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
2-methylpiperazine-1-carbodithioic acid |
InChI |
InChI=1S/C6H12N2S2/c1-5-4-7-2-3-8(5)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) |
InChI Key |
HLYCTXRRGDDBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C(=S)S |
Origin of Product |
United States |
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